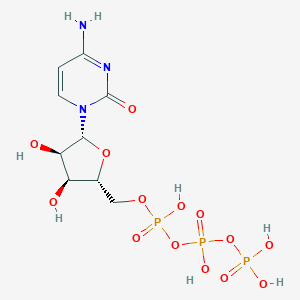

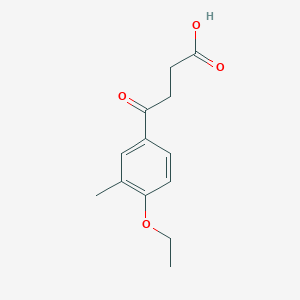

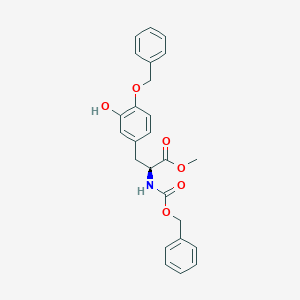

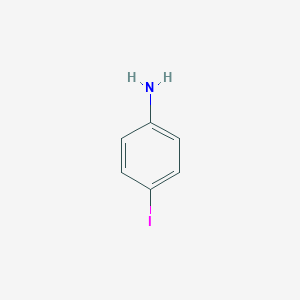

![molecular formula C9H6ClN3 B139613 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 150613-50-6](/img/structure/B139613.png)

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile

説明

“2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The development of an efficient methodology for the synthesis of novel 2-aryl-4-benzoyl-imidazoles by structural modification of 2-aryl-imidazole-4-carboxylic amide (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) has been reported .Molecular Structure Analysis

The structure of imidazole has its respective numbering and resonance hybrids . Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom .科学的研究の応用

Antibacterial Activity

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has been utilized in the synthesis of compounds with potential antibacterial properties. For instance, it has been used to prepare derivatives that were screened for their antibacterial activity against various bacterial strains .

Anticonvulsant Activity

This compound also serves as a precursor in the synthesis of benzimidazole derivatives with anticonvulsant properties. New compounds synthesized from it have been evaluated for their effectiveness in controlling seizures .

3. Synthesis of Pharmacologically Active Spiro Derivatives A novel method involving 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has been developed for the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile derivatives, which show promise in pharmacology .

Synthesis of Imidazole Derivatives

The compound is used in modern organic synthesis protocols to develop new imidazole derivatives, which are important in pharmaceutical chemistry .

Synthesis of Pyrimidine Derivatives

It also finds application in the synthesis pathway for obtaining new α-aminoamidines, which serve as substrates for further transformations and synthesis of pyrimidine-containing building blocks .

Safety And Hazards

将来の方向性

Imidazole-containing analogs have remarkable interest and importance in the field of medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of imidazoles are both highly topical and necessary .

特性

IUPAC Name |

2-(chloromethyl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMQWUSDVFFTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618726 | |

| Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile | |

CAS RN |

150613-50-6 | |

| Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

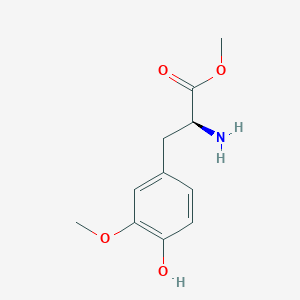

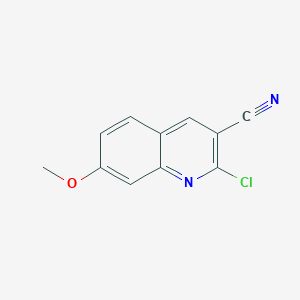

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)